molecular formula C16H15N3OS B2886507 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029783-80-9

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No. B2886507
CAS RN: 1029783-80-9
M. Wt: 297.38
InChI Key: GJDFNMNXKWSVSC-UHFFFAOYSA-N
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Description

“N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine” is a chemical compound that has been used in various scientific studies due to its unique properties. It has a molecular weight of 350.44 .


Synthesis Analysis

Based on the cholinergic hypothesis of a similar compound, new derivatives have been designed and synthesized . The chemical structures of these synthesized derivatives were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The new derivatives have been tested for their inhibitory activities against acetylcholinesterase (AChE) in vitro . Most of the compounds of 4-methoxy-phenylthiazole-2-amine derivatives had a certain AChE inhibitory activity in vitro .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in combating bacterial infections and have a broad range of applications in medical treatments.

Alzheimer’s Disease Research

Derivatives of the compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . This application is significant in the development of treatments for neurodegenerative diseases, particularly in understanding and potentially mitigating cognitive decline.

Antimicrobial Activity

Thiazole derivatives, which include the compound , have been documented to possess antimicrobial properties . This makes them valuable in the study of new drugs that can act against resistant strains of bacteria and other pathogens.

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit anticancer and cytotoxic activities . This application is particularly important in the search for novel chemotherapy agents and in understanding the mechanisms of cancer cell inhibition.

Chemical Synthesis and Protective Group Chemistry

The compound has been used in protective group chemistry, particularly in the protection of amide-NH groups during chemical synthesis . This is a critical step in the preparation of various biologically active molecules.

Drug Development and ADMET Prediction

Studies have involved the use of the compound in the design and synthesis of new drugs, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction . This application is vital in the early stages of drug development, ensuring the safety and efficacy of new pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.

Mode of Action

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged stimulation of its receptors. The overstimulation of acetylcholine receptors can lead to various effects depending on the receptors’ location. In the central nervous system, it can lead to seizures or respiratory depression. In the peripheral nervous system, it can cause bradycardia, hypotension, or even muscle paralysis .

Pharmacokinetics

In silico predictions suggest that the compound has satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties

Safety and Hazards

The compound has been classified with the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The compound and its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer’s disease . Therefore, future research could focus on further exploring its potential applications in medicine, particularly in neurodegenerative disorders.

properties

IUPAC Name

4-(4-ethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-13-8-6-12(7-9-13)14-11-21-16(18-14)19-15-5-3-4-10-17-15/h3-11H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDFNMNXKWSVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

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